molecular formula C25H21N3O5 B2585485 N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 887224-58-0

N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2585485
CAS No.: 887224-58-0
M. Wt: 443.459
InChI Key: ATEXHWKUWIGGKM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidinone derivative with a furan-substituted acetamide side chain. The compound’s core structure combines a benzofuran ring fused with a pyrimidine-2,4-dione scaffold, which is further functionalized with a furan-2-ylmethyl group at position 3 and an N-(4-ethylphenyl)acetamide moiety at position 1.

Properties

CAS No.

887224-58-0

Molecular Formula

C25H21N3O5

Molecular Weight

443.459

IUPAC Name

N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

ATEXHWKUWIGGKM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives, focusing on molecular properties, synthesis, and biological activities.

Compound Name Molecular Formula Molecular Weight Melting Point Key Activities Structural Distinctions
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide Not explicitly given Inferred ~450–500 Not reported Hypothesized: Anticancer, antimicrobial Benzofuropyrimidinone core with furan-2-ylmethyl and 4-ethylphenylacetamide substituents
3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one C₂₁H₂₁N₃O₇ 427.41 96–98°C Antifungal, antioxidant, anticancer Furanose ring instead of benzofuran; nitro and phenyl substituents on pyrimidine
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide C₃₄H₂₄F₃N₅O₃ 571.20 302–304°C Kinase inhibition (implied) Chromene-pyrazolopyrimidine hybrid; fluorophenyl groups
2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4e) C₂₆H₂₂Cl₂N₄O₃ 509.28 Not reported Antimicrobial (structural inference) Dichlorophenyl and dimethoxyphenyl groups on pyrimidine; simpler acetamide side chain
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) C₂₅H₂₂FN₃O₃ 458.18 Not reported Antimicrobial (structural inference) Methoxy and fluorophenyl groups; lacks fused benzofuran system
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide C₂₂H₂₀N₆O₂ 400.44 Not reported DFT-studied azo dye properties Azo and phenylhydrazone substituents; unrelated to pyrimidine cores

Key Findings:

Structural Influence on Activity: The benzofuropyrimidinone core in the target compound may enhance π-π stacking interactions with biological targets compared to simpler pyrimidine derivatives (e.g., 4e, 4j) . The furan-2-ylmethyl group could improve metabolic stability over compounds with polar furanose rings (e.g., ’s derivative) .

Thermal Stability :

  • The high melting point (302–304°C) of the chromene-pyrazolopyrimidine analog () suggests greater thermal stability, likely due to extended aromaticity and fluorinated substituents .

Biological Activity Trends: Pyrimidine-acetamide hybrids with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger antifungal and anticancer activities () .

Limitations and Contradictions

  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
  • Contradictory Trends : While furan substituents generally improve metabolic stability (), excessive lipophilicity (e.g., 4-ethylphenyl group) may reduce solubility .

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